Asymmetric Bis-Coumarin Architecture: Structural Differentiation from 3,3′-Carbonylbis(2-oxo-2H-chromene-7,3-diyl) Diacetate
The target compound possesses a single acetoxy group at the 7-position of one coumarin ring and a methyl group at the 8-position of the same ring, yielding molecular formula C21H14O6 (MW 362.33 Da) [1]. In contrast, 3,3′-carbonylbis(2-oxo-2H-chromene-7,3-diyl) diacetate (CAS not assigned to target; SpectraBase Compound ID 6WsppEayd9y) bears two acetoxy groups—one on each coumarin ring at the 7-position—yielding molecular formula C23H14O9 (MW 434.36 Da) [2]. The target compound lacks the second acetoxy group and instead incorporates an 8-methyl substituent, creating an asymmetric dimer with a hydrogen bond acceptor count of 6 versus 9 for the diacetate, and a topological polar surface area differential that impacts membrane permeability potential [1]. This asymmetry is structurally unique among catalogued 3,3′-carbonylbis-coumarins and may confer differential TAase substrate specificity distinct from the symmetrical diacetate [3].
| Evidence Dimension | Molecular formula, molecular weight, and substituent count |
|---|---|
| Target Compound Data | C21H14O6; MW 362.33 Da; 1 acetoxy group; 1 methyl group; hydrogen bond acceptors: 6 |
| Comparator Or Baseline | 3,3′-carbonylbis(2-oxo-2H-chromene-7,3-diyl) diacetate: C23H14O9; MW 434.36 Da; 2 acetoxy groups; hydrogen bond acceptors: 9 |
| Quantified Difference | ΔMW = 72.03 Da; Δacetoxy count = 1; Δhydrogen bond acceptors = 3 |
| Conditions | Structural comparison based on ChemBase and SpectraBase catalogue data |
Why This Matters
The mono-acetoxy, methyl-substituted architecture provides a distinct hydrogen-bonding and steric profile compared to the symmetrical diacetate, which may translate into differential protein binding and enzyme specificity—critical for researchers selecting tool compounds for TAase or GST inhibition studies.
- [1] ChemBase. 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate. ChemBase ID: 203799. Molecular Formula: C21H14O6. Average Mass: 362.33226. View Source
- [2] SpectraBase. 2H-1-benzopyran-2-one, 3,3′-carbonylbis[7-(acetyloxy)-. SpectraBase Compound ID: 6WsppEayd9y. Molecular Formula: C23H14O9. Exact Mass: 434.063782 g/mol. View Source
- [3] Kumar A, Singh BK, Tyagi R, et al. Specificities of acetoxy derivatives of coumarins, biscoumarins, chromones, flavones, isoflavones and xanthones for acetoxy drug: protein transacetylase. Eur J Med Chem. 2007;42(4):447-455. doi:10.1016/j.ejmech.2006.09.008. PMID: 17182154. View Source
